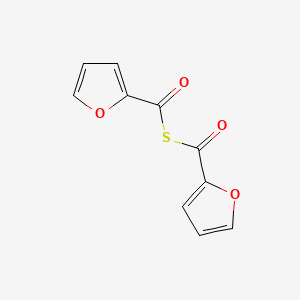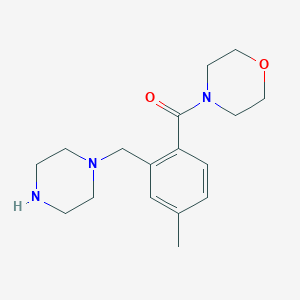
(4-Methyl-2-(piperazin-1-ylmethyl)phenyl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-2-(piperazin-1-ylmethyl)phenyl)(morpholino)methanone is a complex organic compound that features both piperazine and morpholine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-(piperazin-1-ylmethyl)phenyl)(morpholino)methanone typically involves multi-step organic reactions. One common method involves the reaction of 4-methylbenzyl chloride with piperazine to form 4-methyl-2-(piperazin-1-ylmethyl)phenylamine. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-(piperazin-1-ylmethyl)phenyl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and morpholine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (4-Methyl-2-(piperazin-1-ylmethyl)phenyl)(morpholino)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery .
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and analgesic agent .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface coatings .
Mechanism of Action
The mechanism of action of (4-Methyl-2-(piperazin-1-ylmethyl)phenyl)(morpholino)methanone involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction cascades that lead to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methyl-piperazin-1-ylmethyl)-phenylamine
- Phenyl (4-(phenylsulfonyl)piperazin-1-yl)methanone
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
Uniqueness
(4-Methyl-2-(piperazin-1-ylmethyl)phenyl)(morpholino)methanone is unique due to its dual functional groups, which provide a versatile platform for chemical modifications. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C17H25N3O2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
[4-methyl-2-(piperazin-1-ylmethyl)phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H25N3O2/c1-14-2-3-16(17(21)20-8-10-22-11-9-20)15(12-14)13-19-6-4-18-5-7-19/h2-3,12,18H,4-11,13H2,1H3 |
InChI Key |
ILMCEFUJTJIGCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCOCC2)CN3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


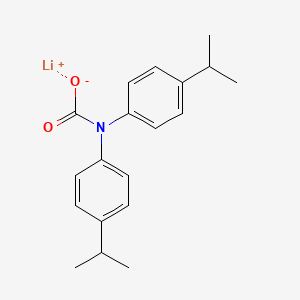
![tert-Butyl (1S,3S,4R)-3-(6-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13844550.png)



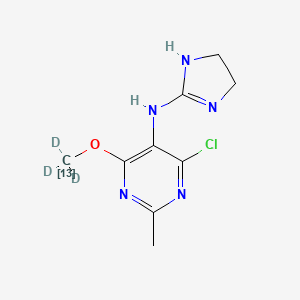
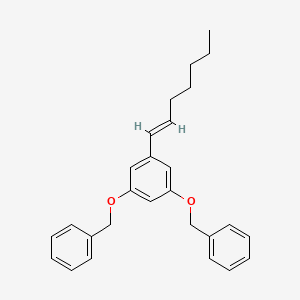
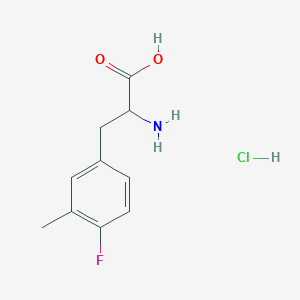

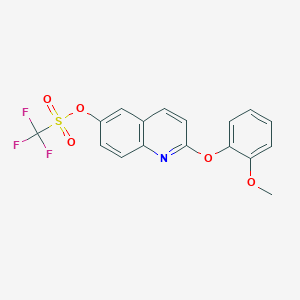
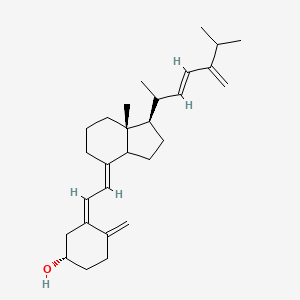
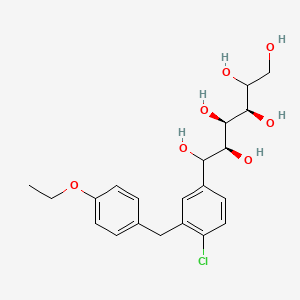
![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B13844621.png)
